N-(4-Nitrophenyl)acetamide
Overview
Description
N-(4-Nitrophenyl)acetamide, also known as 4’-nitroacetanilide, is a nitro derivative of acetanilide. This compound is characterized by the presence of a nitro group (-NO2) attached to the para position of the phenyl ring, which is further connected to an acetamide group (-NHCOCH3). The molecular formula of this compound is C8H8N2O3, and it has a molecular weight of 180.16 g/mol .
Mechanism of Action
Target of Action
N-(4-Nitrophenyl)acetamide, also known as 4’-Nitroacetanilide, is a synthetic nitro compound
Mode of Action
The mode of action of this compound involves electrophilic aromatic substitution, where one or more nitro (NO2) groups are introduced into the molecule . This reaction is significant in organic synthesis and is fundamental to the activity of the compound.
Biochemical Pathways
Nitro compounds like this compound are often used as intermediates in the synthesis of various organic compounds, including dyes, pharmaceuticals, and explosives .
Pharmacokinetics
The compound’s molecular weight of 1801607 suggests that it may have favorable pharmacokinetic properties, as compounds with a molecular weight below 500 are generally well-absorbed and distributed in the body.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s solubility can affect its bioavailability and efficacy. This compound is soluble in hot water, alcohol, and ether, but almost insoluble in cold water . Therefore, the compound’s action may be influenced by the temperature and the presence of certain solvents in the environment.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-(4-Nitrophenyl)acetamide is typically synthesized through the nitration of N-phenylacetamideThe reaction is exothermic and must be carefully controlled to maintain the temperature and prevent side reactions .
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction mixture is often cooled to manage the exothermic nature of the nitration process. The product is then purified through recrystallization, typically using a binary solvent mixture such as ethanol and water to enhance the yield and purity .
Chemical Reactions Analysis
Types of Reactions: N-(4-Nitrophenyl)acetamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Common Reagents and Conditions:
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines under basic conditions.
Major Products:
Reduction: 4-Aminoacetanilide.
Substitution: Various substituted acetanilides depending on the nucleophile used.
Scientific Research Applications
N-(4-Nitrophenyl)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other aromatic compounds.
Biology: The compound serves as a precursor in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It is involved in the development of drugs and therapeutic agents.
Industry: this compound is used in the production of explosives and other industrial chemicals
Comparison with Similar Compounds
- 2-Nitroacetanilide
- 3-Nitroacetanilide
- 4-Nitroacetanilide
Comparison: N-(4-Nitrophenyl)acetamide is unique due to the position of the nitro group on the para position of the phenyl ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to its isomers, such as 2-nitroacetanilide and 3-nitroacetanilide, the para-substituted compound exhibits different chemical behavior and applications .
Properties
IUPAC Name |
N-(4-nitrophenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3/c1-6(11)9-7-2-4-8(5-3-7)10(12)13/h2-5H,1H3,(H,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQRLPDFELNCFHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5059290 | |
Record name | Acetamide, N-(4-nitrophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5059290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104-04-1 | |
Record name | N-(4-Nitrophenyl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=104-04-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | p-Nitroacetanilide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104041 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4'-Nitroacetanilide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1315 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acetamide, N-(4-nitrophenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Acetamide, N-(4-nitrophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5059290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4'-nitroacetanilide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.881 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | P-NITROACETANILIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PH3B066365 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: The molecular formula of N-(4-Nitrophenyl)acetamide is C8H8N2O3, and its molecular weight is 180.16 g/mol. []
A: this compound has been characterized using various spectroscopic techniques, including FT-IR, ESI-MS, 1H NMR, and 13C NMR spectroscopy. [, ] Researchers have also used UV-Vis spectroscopy to study its interactions with anions. [, ]
A: 4-Nitroacetanilide exhibits instability under acidic conditions. []
A: Yes, this compound can be used as a colorimetric substrate to monitor the kinetics of proteases. The enzymatic hydrolysis of the amide bond can be followed spectroscopically using UV-Vis spectroscopy due to the release of 4-nitroaniline. []
A: Research has shown the serine proteases nattokinase and trypsin can hydrolyze the amide bond of 4-nitroacetanilide. [] Additionally, an acylamidase from Rhodococcus erythropolis TA37 has demonstrated the ability to hydrolyze N-substituted amides, with 4-nitroacetanilide potentially serving as a relevant substrate. []
A: Yes, computational studies comparing 4-nitroacetanilide and 4-nitrobenzanilide suggest that the observed differences in their enzymatic hydrolysis rates are likely due to differences in amide reactivity rather than differences in binding affinity to the protease. []
A: Replacing the methyl group in 4-nitroacetanilide with a phenyl ring to form 4-nitrobenzanilide significantly reduces its hydrolysis rate by proteases like nattokinase, trypsin, and pepsin. [] This suggests that the presence of a bulky substituent adjacent to the amide bond hinders enzymatic activity.
A: The presence of the amide group (-NHCOCH3) in this compound provides a potential binding site for anions through hydrogen bonding. [, ] The nitro group (-NO2) enhances the electron-withdrawing nature of the molecule, influencing its electronic properties and interaction with anions. [, ]
A: Researchers utilize UV-Vis and 1H NMR spectroscopy to investigate the binding properties of this compound with various anions. [, ] Changes in the UV-Vis absorption spectra and shifts in 1H NMR signals provide insights into the interaction mechanism and binding affinity.
A: High-performance liquid chromatography (HPLC) coupled with UV detection is a common method for quantifying this compound in complex matrices like serum. []
A: While specific details on the environmental fate of this compound are limited in the provided research, its degradation by bacterial hydrolysis has been investigated. [] This suggests a potential pathway for its breakdown in the environment.
A: The solubility of this compound can vary depending on the solvent. It has shown solubility in dimethyl sulfoxide (DMSO) [, ], a common solvent for spectroscopic studies.
A: Yes, researchers are exploring various compounds with structural modifications to the this compound scaffold to enhance anion detection. For example, incorporating this compound units into thiacalix[4]arene structures has yielded effective anion receptors, some demonstrating selectivity for specific anions like fluoride. [, ]
A: this compound has been utilized in various research areas for decades. Its use as a model compound for studying amide hydrolysis, particularly in the context of understanding enzyme mechanisms, dates back several years. [, ] Its application as a building block for synthesizing more complex molecules with potential biological activity is another area of longstanding interest. [, , , , , ]
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